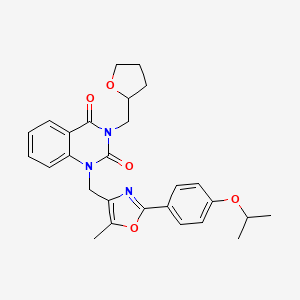

1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O5/c1-17(2)34-20-12-10-19(11-13-20)25-28-23(18(3)35-25)16-29-24-9-5-4-8-22(24)26(31)30(27(29)32)15-21-7-6-14-33-21/h4-5,8-13,17,21H,6-7,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYZSPSBAONGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione , identified by its CAS number 946296-10-2 , is a derivative of quinazoline known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N4O5 |

| Molecular Weight | 462.5 g/mol |

| Structure | Structure |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring and subsequent modifications to introduce the quinazoline moiety. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB231 (breast cancer). Studies have shown that it possesses cytotoxic effects with IC50 values comparable to established chemotherapeutics.

- Cytotoxicity Studies :

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Tyrosine Kinase Receptors : Quinazoline derivatives are known to inhibit various tyrosine kinase receptors involved in cancer progression. This inhibition disrupts signaling pathways critical for tumor growth and metastasis .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on a series of quinazoline derivatives, including the compound under discussion, showed significant antitumor activity against HepG2 (liver cancer) cells with an IC50 value of 7.09 µM , outperforming doxorubicin in some assays .

Case Study 2: Structure-Activity Relationship (SAR)

Research highlighted the importance of structural modifications on the quinazoline scaffold. Variations in substituents led to changes in biological activity, with certain modifications enhancing anticancer efficacy significantly .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including compounds like 1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, as effective antibacterial agents. Research indicates that modifications at specific positions on the quinazoline scaffold can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study:

A study published in Molecules demonstrated that quinazoline derivatives exhibited significant antibacterial properties, with some compounds showing inhibition zones comparable to standard antibiotics like ampicillin . The integration of various functional groups into the quinazoline backbone allowed for tailored activity against specific bacterial strains.

Anticancer Potential

The quinazoline framework is also associated with anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Research Findings:

In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation and apoptosis . The presence of substituents such as methyloxazole and tetrahydrofuran enhances the compound's binding affinity to target proteins involved in cancer progression.

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds suitable candidates for treating neurodegenerative diseases.

Case Study:

A recent investigation into the neuroprotective effects of quinazoline derivatives indicated that they could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Table 1: Biological Activities of Quinazoline Derivatives

Q & A

Basic: What are the optimal synthetic routes for synthesizing this quinazoline-dione derivative, and what experimental parameters are critical for yield optimization?

Answer:

The synthesis involves multi-step reactions, including oxazole ring formation, alkylation of the quinazoline core, and functionalization of the tetrahydrofuran moiety. Key steps include:

- Oxazole formation : Reacting 4-isopropoxyphenylcarboxamide with ethyl acetoacetate under acidic conditions to form the oxazole ring .

- Quinazoline alkylation : Using sodium hydride (NaH) as a base to facilitate nucleophilic substitution at the quinazoline N3 position .

- Tetrahydrofuran coupling : Employing Mitsunobu conditions (e.g., DIAD, PPh3) to attach the tetrahydrofuran-methyl group .

Critical parameters : Temperature control (±2°C) during oxazole cyclization, solvent purity (e.g., anhydrous DMF), and reaction time optimization (monitored via TLC/HPLC) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR for verifying substituent connectivity and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within 2 ppm error .

- X-ray crystallography : Resolves crystal packing and confirms regioselectivity of alkylation .

- HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water gradient) .

Basic: How can researchers design initial biological activity screening protocols for this compound?

Answer:

- In vitro enzyme inhibition assays : Target kinases (e.g., EGFR) due to the quinazoline core’s known affinity . Use fluorescence-based ATPase assays with IC50 determination .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO for dose-range calibration .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

- Variable-temperature NMR : Resolves dynamic effects causing unexpected splitting (e.g., rotamers in the tetrahydrofuran-methyl group) .

- 2D-COSY and NOESY : Assigns coupling between oxazole protons and quinazoline aromatic systems .

- Computational modeling : Compare experimental <sup>13</sup>C shifts with DFT-calculated values (B3LYP/6-31G*) .

Advanced: What strategies are effective for optimizing reaction conditions to minimize by-products during oxazole-quinazoline coupling?

Answer:

- Design of Experiments (DoE) : Use a Box-Behnken model to optimize temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., imine or enolate species) to halt reactions at maximal yield .

- Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve selectivity .

Advanced: How can computational methods elucidate the compound’s mechanism of action in kinase inhibition?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to EGFR’s ATP-binding pocket; prioritize poses with ΔG < -9 kcal/mol .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and hydrogen-bond persistence .

- Free-energy perturbation (FEP) : Quantify contributions of the isopropoxy group to binding affinity .

Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?

Answer:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of tetrahydrofuran) .

- Pharmacokinetic profiling : Measure bioavailability (IV vs. oral) in rodent models; adjust formulations using PEGylated liposomes if solubility <1 mg/mL .

- Toxicogenomics : RNA-seq of treated hepatocytes to detect off-target pathways (e.g., oxidative stress markers) .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1–13 buffers, UV light (254 nm), and 40°C/75% RH for 14 days; monitor via UPLC .

- LC-MS/MS identification : Characterize degradation products (e.g., hydrolyzed oxazole or oxidized tetrahydrofuran) .

- Accelerated stability testing : ICH guidelines Q1A(R2) for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.